molecular formula C23H23N5S B7833856 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833856
M. Wt: 401.5 g/mol
InChI Key: SLBANVMYYSFFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the various substituents. Common synthetic routes may involve the use of reagents such as 4-methylphenylamine, methylthiol, and pyrrolidine, along with appropriate catalysts and solvents. Reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

Properties

IUPAC Name

4-(4-methylphenyl)-2-methylsulfanyl-6-(4-pyrrolidin-1-ylanilino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5S/c1-16-5-7-17(8-6-16)21-20(15-24)22(27-23(26-21)29-2)25-18-9-11-19(12-10-18)28-13-3-4-14-28/h5-12H,3-4,13-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBANVMYYSFFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC=C(C=C3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.